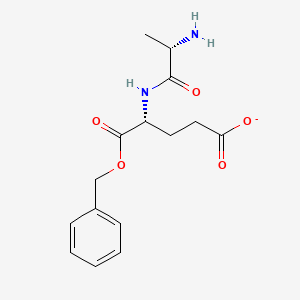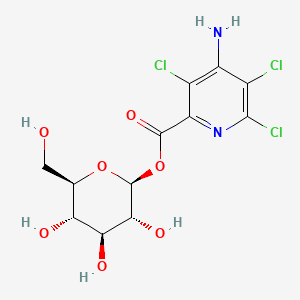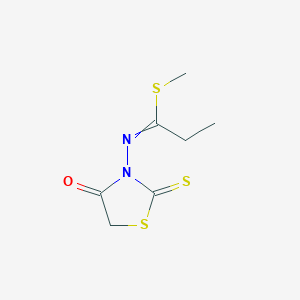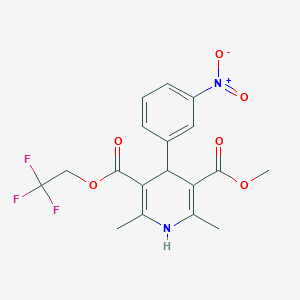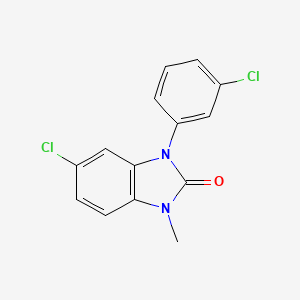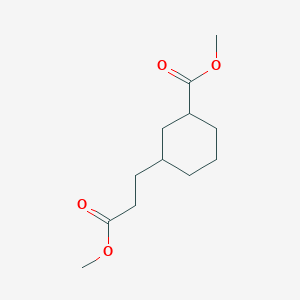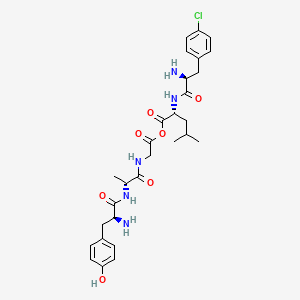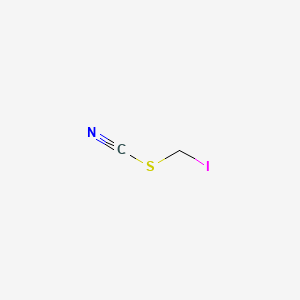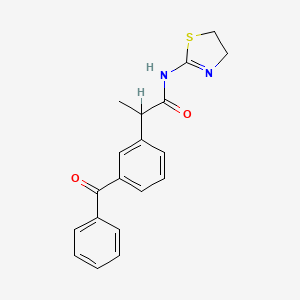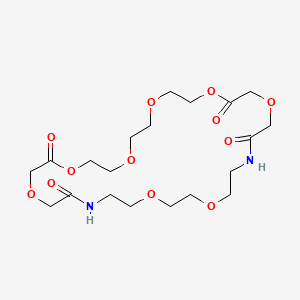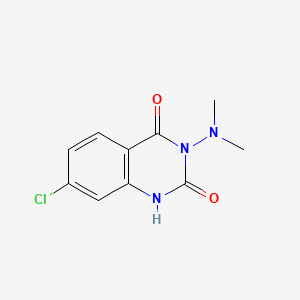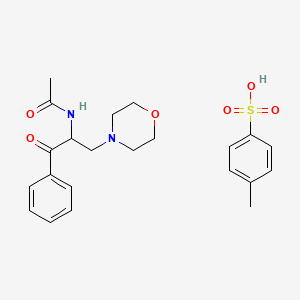
4-methylbenzenesulfonic acid;N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylbenzenesulfonic acid;N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)acetamide is a complex organic compound with the molecular formula C22H28N2O6S . This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid;N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)acetamide involves multiple steps. The initial step typically includes the sulfonation of toluene to produce 4-methylbenzenesulfonic acid . This is followed by the acylation of the sulfonic acid with N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)acetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation and acylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
4-methylbenzenesulfonic acid;N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce corresponding alcohols .
Applications De Recherche Scientifique
4-methylbenzenesulfonic acid;N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 4-methylbenzenesulfonic acid;N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also affects various signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Toluenesulfonic acid: Similar in structure but lacks the morpholinyl and acetamide groups.
Benzenesulfonic acid: A simpler analog without the methyl and morpholinyl groups.
Uniqueness
4-methylbenzenesulfonic acid;N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)acetamide is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler analogs. Its combination of sulfonic acid, morpholinyl, and acetamide groups makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
73257-91-7 |
|---|---|
Formule moléculaire |
C22H28N2O6S |
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C15H20N2O3.C7H8O3S/c1-12(18)16-14(11-17-7-9-20-10-8-17)15(19)13-5-3-2-4-6-13;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,14H,7-11H2,1H3,(H,16,18);2-5H,1H3,(H,8,9,10) |
Clé InChI |
DCQKYHLXWYICSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(=O)NC(CN1CCOCC1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




